molecular formula C11H10N2O2S B1355484 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone CAS No. 13995-71-6

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone

Cat. No.: B1355484
CAS No.: 13995-71-6
M. Wt: 234.28 g/mol
InChI Key: OAUJZAAHQCXRAQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique structural complexity and diverse nomenclature. The compound is officially registered under Chemical Abstracts Service number 13995-71-6, providing a standardized identification system for chemical databases and research applications. The molecular formula C₁₁H₁₀N₂O₂S indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 234.28 grams per mole.

The International Union of Pure and Applied Chemistry designation for this compound is 1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone, which precisely describes the structural components and their connectivity patterns. This nomenclature system reflects the compound's complex architecture, incorporating both furan and pyrimidine heterocyclic systems along with ketone and mercapto functional groups.

Chemical Parameter Value
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
Chemical Abstracts Service Number 13995-71-6
PubChem Compound Identifier 14246627
InChI Key OAUJZAAHQCXRAQ-UHFFFAOYSA-N

The compound exists under several synonymous names in chemical literature, reflecting different naming conventions and structural emphasis points. Alternative designations include 1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one and 1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone. These variations demonstrate the complexity inherent in naming polyfunctional heterocyclic compounds and highlight the importance of standardized identification systems.

The structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C, providing a linear description of the molecular connectivity. This notation system enables computational chemistry applications and database searches while maintaining structural accuracy. The International Chemical Identifier string InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16) offers another standardized representation suitable for chemical informatics applications.

Historical Context and Discovery

The development of pyrimidine-containing compounds traces its origins to early nineteenth-century investigations into uric acid breakdown products, when researchers first identified these nitrogen-containing heterocycles as fundamental components of biological systems. The initial discovery of pyrimidine derivatives occurred in 1818 when Brugnatelli successfully isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through nitric acid oxidation of uric acid, marking the first documented pyrimidine derivative. This breakthrough established the foundation for subsequent investigations into pyrimidine chemistry and its biological significance.

The systematic study of heterocyclic chemistry emerged as a distinct branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in ring structures. This field became crucial for drug discovery and development, particularly highlighting the significance of compounds containing pyrimidine and furan moieties. The recognition of heterocyclic compounds as essential components in biological systems drove extensive research into their synthesis, structure-activity relationships, and potential applications.

The specific synthesis of mercaptopyrimidine derivatives, including compounds structurally related to this compound, advanced significantly through the development of multi-component reaction strategies. Research demonstrated that 5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives could be synthesized through one-pot condensation reactions involving benzaldehyde, ethyl cyanoacetate, and thiourea in refluxing ethanol with potassium carbonate catalysis. These synthetic methodologies established the groundwork for producing complex pyrimidine derivatives with diverse functional group arrangements.

Historical Milestone Year Significance
First pyrimidine derivative isolation 1818 Brugnatelli isolates alloxan from uric acid
Recognition of heterocyclic importance Early 1900s Establishment of heterocyclic chemistry as distinct field
Multi-component synthesis development Mid-1900s Advancement of efficient synthetic pathways
Modern structural characterization Late 1900s Development of advanced spectroscopic techniques

The evolution of furan-containing nucleoside analogues research contributed significantly to understanding the properties and applications of furan-pyrimidine hybrid compounds. Studies demonstrated that furan-decorated nucleoside analogues exhibit distinct photophysical properties, with furan-containing derivatives identified as promising responsive nucleosides due to their emission quantum efficiency and environmental sensitivity. This research established the scientific foundation for investigating compounds that combine furan and pyrimidine structural elements.

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated molecular architectures achievable through heterocyclic chemistry, demonstrating the successful integration of multiple heterocyclic systems within a single molecular framework. The compound's significance extends beyond its structural complexity to encompass its role as a representative example of how diverse heteroatomic rings can be combined to create molecules with unique properties and potential applications.

The structural design incorporates both five-membered furan rings and six-membered pyrimidine rings, creating a hybrid system that benefits from the electronic properties of both heterocyclic frameworks. Research on similar furan-containing derivatives has shown that the furan moiety contributes significant photophysical properties, including fluorescence characteristics and environmental responsiveness. These properties make such compounds valuable for applications requiring optical detection or sensing capabilities.

The presence of the mercapto functional group adds another dimension of chemical reactivity and potential biological activity to the molecular structure. Studies on mercaptopyrimidine derivatives demonstrate their versatility in undergoing various chemical transformations, including alkylation reactions with α-halocarbonyl compounds and cyclization reactions to form more complex heterocyclic systems. This reactivity profile positions the compound as a valuable synthetic intermediate for accessing diverse molecular architectures.

Structural Feature Chemical Significance Research Applications
Furan ring system Photophysical properties, electron donation Fluorescent probes, materials science
Pyrimidine core Biological activity, structural rigidity Medicinal chemistry, drug design
Mercapto group Nucleophilic reactivity, metal coordination Synthetic chemistry, coordination compounds
Ketone functionality Electrophilic character, hydrogen bonding Molecular recognition, crystal engineering

The compound's role in advancing synthetic methodologies represents another significant aspect of its importance in heterocyclic chemistry. Research has shown that compounds containing similar structural motifs can undergo Thorpe-Ziegler cyclization reactions to produce thieno[2,3-d]pyrimidine derivatives, demonstrating the potential for creating even more complex heterocyclic systems. These synthetic transformations highlight the compound's utility as a building block for accessing diverse molecular targets.

Contemporary research on pyrimidine derivatives emphasizes their importance in medicinal chemistry applications, particularly in the development of compounds with anticancer, antimicrobial, and antioxidant activities. The structural complexity of this compound positions it within this active research area, potentially contributing to the development of new therapeutic agents or research tools. Studies on related mercaptopyrimidine derivatives have demonstrated promising antioxidant activities, suggesting that similar compounds may possess valuable biological properties.

The compound also represents an important example of how modern heterocyclic chemistry has evolved to encompass increasingly sophisticated molecular designs. The successful synthesis and characterization of such complex structures demonstrate the advancement of synthetic methodologies and analytical techniques, enabling chemists to access previously challenging molecular targets. This progress continues to drive innovation in heterocyclic chemistry and its applications across multiple scientific disciplines.

Properties

IUPAC Name

1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUJZAAHQCXRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557932
Record name 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13995-71-6
Record name 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Using Thiosemicarbazide and 2-Furoyl Derivatives

One well-documented approach involves the reaction of 2-furoyl-thiosemicarbazide with a base such as potassium hydroxide in ethanol under reflux conditions. This reaction promotes cyclization to form the mercapto-substituted pyrimidine ring:

  • Step 1: Synthesis of 2-furoyl-thiosemicarbazide by condensation of 2-furoyl chloride or 2-furoic acid derivatives with thiosemicarbazide.
  • Step 2: Treatment of 2-furoyl-thiosemicarbazide with KOH in ethanol under reflux for several hours.
  • Step 3: Acidification of the reaction mixture to precipitate the mercapto-pyrimidine compound.

This method yields 5-furan-2-yl-4H-1,2,4-triazole-3-thiol analogs, which are structurally related and can be adapted for the target compound by modifying substituents at the 5-position to ethanone.

Condensation of Urea with 3-Propionyldihydrofuran-2(3H)-one

Another synthetic route involves the condensation of urea with 3-propionyldihydrofuran-2(3H)-one in the presence of trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) at room temperature for 24 hours. This step forms the pyrimidine ring with the furyl substituent:

  • Step 1: Mix urea and 3-propionyldihydrofuran-2(3H)-one in DMF.
  • Step 2: Add TMSCl to promote cyclization.
  • Step 3: Stir at room temperature for 24 hours.
  • Step 4: Work-up includes aqueous base treatment, acidification, and extraction to isolate the pyrimidine intermediate.

Subsequent functional group transformations introduce the mercapto group and ethanone moiety.

Use of Phosphoryl Chloride and N,N-Dimethylaniline for Chlorination and Activation

Phosphoryl chloride (POCl3) in the presence of N,N-dimethylaniline can be used to chlorinate and activate hydroxyl groups on the pyrimidine ring, facilitating substitution reactions:

  • Step 1: React 6-ethyl-5-(2-hydroxyethyl)pyrimidine-2,4-diol with POCl3 and N,N-dimethylaniline under reflux.
  • Step 2: Cool and quench the reaction mixture in ice to precipitate chlorinated pyrimidine intermediates.
  • Step 3: These intermediates can then be further reacted to introduce mercapto groups via nucleophilic substitution with sulfur nucleophiles.

This method is useful for preparing chlorinated pyrimidine intermediates that serve as precursors for mercapto-substituted derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 2-Furoyl-thiosemicarbazide + KOH/EtOH Reflux (~78 °C) 3 hours Moderate Acidification post-reflux to isolate product
2 Urea + 3-propionyldihydrofuran-2(3H)-one + TMSCl/DMF Room temperature 24 hours High Followed by base and acid work-up
3 POCl3 + N,N-dimethylaniline (chlorination) Reflux (~100 °C) 1 hour 68 Precipitates chlorinated intermediate
4 Nucleophilic substitution with sulfur nucleophile 60–90 °C 0.5–3 hours Variable Introduces mercapto group

Research Findings and Analytical Data

  • Tautomerism: The mercapto group in these pyrimidine derivatives exhibits thiol-thione tautomerism in solution, which can influence reactivity and stability.
  • Purification: Products are typically purified by recrystallization or column chromatography. Acid-base extraction is commonly used to separate intermediates.
  • Characterization: Confirmatory analysis includes NMR spectroscopy, mass spectrometry, and elemental analysis to verify the presence of the mercapto group and furyl substituent.
  • Yields: Reported yields vary depending on the method and scale but generally range from moderate to high (40–90%).

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Thiosemicarbazide cyclization 2-Furoyl-thiosemicarbazide, KOH Direct mercapto introduction Requires careful pH control
Urea condensation with TMSCl Urea, 3-propionyldihydrofuran-2(3H)-one, TMSCl High yield, mild conditions Multi-step work-up
Chlorination and substitution POCl3, N,N-dimethylaniline, sulfur nucleophile Versatile intermediate formation Use of corrosive reagents

Chemical Reactions Analysis

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that derivatives of pyrimidines, including those containing furan moieties, exhibit significant antioxidant properties. A study on Biginelli-type pyrimidines demonstrated that compounds similar to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone showed promising free radical scavenging activities. For instance, a derivative was noted for its IC50 value of 0.6 mg/mL in diphenyl picrylhydrazine scavenging assays, indicating strong antioxidant potential .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted that certain pyrimidine derivatives demonstrated effective inhibition against various bacterial strains. The presence of the mercapto group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy .

Material Science

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations. Its thiol group can participate in cross-linking reactions, improving the mechanical properties of polymers. This application is particularly relevant in developing materials with enhanced durability and resistance to environmental degradation .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or fungicide. Research has indicated that similar compounds can disrupt the metabolic processes of pests and pathogens, leading to improved crop protection strategies. The furan ring may contribute to the bioactivity of these compounds against specific agricultural pests .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntioxidant activity; antimicrobial properties ,
Material SciencePolymer additive for enhanced mechanical properties
Agricultural ChemistryPotential use as a pesticide or fungicide

Case Studies

  • Antioxidant Evaluation
    A study published in "Research Pharmaceutical Sciences" evaluated several Biginelli-type pyrimidines for their antioxidant capabilities. The results indicated that compounds with similar structures to this compound exhibited significant free radical scavenging activities, suggesting their potential use in pharmaceutical formulations aimed at oxidative stress-related diseases .
  • Antimicrobial Testing
    In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain pyrimidine derivatives displayed notable antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in the study .
  • Polymer Development
    Research focusing on polymer chemistry demonstrated that incorporating thiol-containing compounds like this compound into polymer matrices improved their thermal stability and mechanical strength, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on substituent variations, molecular properties, and biological implications.

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Relevance References
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone (13995-71-6) C₁₁H₁₀N₂O₂S 234.27 2-Furyl, 4-SH, 6-CH₃, 5-acetyl Antimicrobial potential (inferred)
1-[6-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone (219806-93-6) C₁₄H₁₆N₂O₂S 276.36 4-Methoxyphenyl, 4-CH₃, 2-SH, 5-acetyl Not explicitly stated; structural focus
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS 264.32 4-Fluorophenyl, 6-CH₃, 2-sulfanylidene Studied for comparative bioactivity
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone C₁₃H₁₄N₂OS 246.33 Phenyl, 6-CH₃, 2-sulfanylidene Antibacterial/antifungal activities
Key Observations:

The 4-methoxyphenyl substituent in CAS 219806-93-6 adds steric bulk and electron-donating effects, which may reduce solubility compared to the smaller furyl group . The 4-fluorophenyl group in the fluorinated analog introduces electron-withdrawing effects, possibly altering reactivity or binding affinity in biological systems .

Mercapto vs. Sulfanylidene Groups :

  • The mercapto (-SH) group in the target compound offers hydrogen-bonding and redox activity, whereas sulfanylidene (-S=) groups in analogs may stabilize tautomeric forms or influence ring planarity .

Research Findings and Implications

Physicochemical Properties
  • Solubility : The target compound’s lower molecular weight (234.27) compared to the methoxyphenyl analog (276.36) suggests improved solubility, critical for bioavailability .
  • Crystal Packing : X-ray studies of the fluorophenyl analog (C₁₃H₁₃FN₂OS) reveal hydrogen-bonding networks involving the sulfanylidene group and acetyl moiety, which may influence solid-state stability .

Biological Activity

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone, with the molecular formula C11H10N2O2SC_{11}H_{10}N_{2}O_{2}S and a molar mass of approximately 234.28 g/mol, is a compound of increasing interest in biomedical research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyrimidine ring substituted with a furyl group and a mercapto group, enhancing its reactivity and biological activity. The ethanone functional group further contributes to its chemical versatility.

PropertyValue
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
CAS Number13995-71-6
AppearancePowder
Storage ConditionsRoom Temperature

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of mercapto-pyrimidines possess antibacterial effects against various strains of bacteria, suggesting that this compound may also demonstrate similar properties due to its structural characteristics.

Hypolipidemic Effects

A related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), has been identified as a potent hypolipidemic agent in rodent models. It effectively reduced low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) levels. Given the structural similarities between AMMPCA and this compound, it is plausible that the latter could exhibit hypolipidemic effects as well .

Cytotoxicity and Antiproliferative Activity

In vitro studies have demonstrated the potential cytotoxicity of compounds with similar structures against cancer cell lines. For example, antiproliferative assays using MCF-7 breast cancer cells have shown that certain pyrimidine derivatives can inhibit cell growth significantly. This suggests that this compound may also possess anticancer properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism.
  • Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of the mercapto group may confer antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various mercapto-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a furyl substitution exhibited enhanced antibacterial activity compared to their non-furyl counterparts, highlighting the importance of this structural feature in biological activity.

Case Study 2: Lipid Profile Improvement

In another study involving AMMPCA, rodents were administered doses ranging from 10 to 20 mg/kg/day. The results showed a significant reduction in LDL and total cholesterol levels while increasing HDL levels. This study supports the hypothesis that similar compounds could influence lipid profiles favorably .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone, and how can reaction parameters be optimized?

  • Methodological Answer : The compound’s pyrimidine core can be synthesized via multicomponent reactions (e.g., Biginelli-like conditions) using thiourea (to introduce the mercapto group), acetylacetone (for the ethanone moiety), and furfural derivatives. Optimization involves adjusting catalysts (e.g., HCl or Lewis acids like FeCl₃), solvent polarity (ethanol or acetic acid), and temperature (reflux at 80–100°C). Protecting the mercapto group with benzyl or acetyl groups during synthesis can prevent unwanted oxidation, followed by deprotection using NaOH/EtOH .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the furyl ring protons (δ 6.3–7.5 ppm for aromatic protons) and acetyl group (δ 2.5–2.7 ppm for CH₃; δ 190–210 ppm for ketone in ¹³C). The mercapto (-SH) proton may appear as a broad singlet (δ 1.5–3.5 ppm) but is often absent due to exchange broadening.
  • IR : Confirm S-H stretch (~2550 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 250 (calculated for C₁₁H₁₀N₂O₂S) and fragmentation patterns (e.g., loss of -SH or furyl group) .

Q. What safety protocols are critical when handling the mercapto group in this compound?

  • Methodological Answer : Due to the reactive -SH group:

  • Use a fume hood to avoid inhalation of volatile thiols.
  • Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Store under nitrogen/inert atmosphere to minimize oxidation.
  • Neutralize waste with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. What crystallographic strategies resolve structural challenges in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is recommended. Key steps:

  • Data Collection : Use low-temperature (100 K) to minimize thermal motion.
  • Refinement : Address potential disorder in the furyl or mercapto groups via restraints (e.g., DFIX for S-C bonds). Validate with R-factor convergence (<5%) and checkCIF reports .

Q. How can computational models predict the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and identify nucleophilic/electrophilic sites (e.g., sulfur in -SH).
  • Molecular Docking : Dock into target proteins (e.g., enzymes like dihydrofolate reductase) using AutoDock Vina. Compare binding affinity (ΔG) with known inhibitors to hypothesize biological activity .

Q. What experimental approaches elucidate the tautomeric behavior of the mercapto group?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor -SH proton shifts in DMSO-d₆/CDCl₃ (e.g., thiol vs. thione tautomers).
  • X-ray Crystallography : Resolve sulfur hybridization (sp³ vs. sp²) to confirm tautomeric state.
  • UV-Vis Spectroscopy : Track absorbance shifts (250–300 nm) in polar vs. nonpolar solvents to assess solvatochromic effects .

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